4-Damp methiodide

概要

説明

特にM3受容体に対して効果が高く、M5受容体に対しても高い親和性を示します 。この化合物は、特に神経科学と薬理学の分野で、科学研究で広く使用されています。

準備方法

合成経路と反応条件

4-DAMP メチオジドの合成は、通常、4-ジフェニルアセトキシピペリジンとヨウ化メチルの反応を含みます。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。このプロセスには、以下の手順が含まれます。

4-ジフェニルアセトキシピペリジンの形成: この中間体は、ピペリジンとジフェニルアセチルクロリドを反応させることで合成されます。

工業生産方法

特定の工業生産方法は広く文書化されていませんが、合成プロセスは一般的に、規模と効率の調整を加えた、実験室合成と同じ原理に従います。工業生産には、最適化された反応条件、高度な精製技術、および高純度と収量を確保するための厳格な品質管理措置が含まれる場合があります。

化学反応の分析

反応の種類

4-DAMP メチオジドは、四級アンモニウム基の存在により、主に置換反応を起こします。また、特定の条件下では、加水分解反応にも参加する可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、水酸化物イオンなどの求核剤やその他の求核種が含まれます。

主な生成物

置換反応: 主な生成物は、使用される求核剤によって異なります。たとえば、水酸化物イオンとの反応は、4-ジフェニルアセトキシピペリジンを生成する可能性があります。

加水分解: 4-DAMP メチオジドの加水分解により、ジフェニル酢酸と対応するピペリジニウム誘導体が生成される可能性があります.

科学的研究の応用

Neuroscience

4-Damp methiodide is extensively utilized in neuroscience research to explore:

- Muscarinic Receptor Functions : It helps elucidate the role of M3 receptors in cognitive processes such as memory and learning.

- Neurological Disorders : The compound is used to study conditions like Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.

Pharmacology

In pharmacological studies, this compound serves as a critical tool for:

- Investigating Antagonistic Effects : Researchers assess the pharmacological effects of muscarinic receptor antagonists on various physiological responses, including smooth muscle contraction and glandular secretion .

- Therapeutic Potential : The compound is evaluated for its potential applications in treating diseases characterized by overactive muscarinic receptors, such as asthma and chronic obstructive pulmonary disease (COPD) .

Medicine

In medical research, this compound is employed in preclinical studies to:

- Assess Drug Efficacy : It aids in determining the effectiveness of new therapeutic agents targeting muscarinic receptors.

- Explore Side Effects : Understanding the side effects associated with muscarinic antagonism can lead to better drug design and patient outcomes .

Analytical Chemistry

The compound acts as a reference standard in analytical chemistry for:

- Studying Muscarinic Receptor Behavior : It provides insights into the binding affinities and functional antagonism of other compounds targeting muscarinic receptors .

Case Study 1: In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits acetylcholine-induced contractions in isolated smooth muscle preparations. These studies revealed that:

- The compound significantly reduces receptor binding and mRNA expression in cultured human ciliary muscle cells.

- It induces apoptosis in certain cancer cell lines, showcasing its potential beyond neurological applications .

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models have shown that:

作用機序

4-DAMP メチオジドは、ムスカリン性アセチルコリン受容体のアセチルコリン結合部位に競合的に結合することで効果を発揮します。この結合により、アセチルコリンが受容体を活性化することが妨げられ、その結果、下流のシグナル伝達経路が阻害されます。 この化合物は、M3受容体に対して選択性を示しますが、M1受容体も拮抗することができます 。 M3受容体の阻害は、平滑筋収縮や腺分泌を含むさまざまな生理学的プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

アトロピン: 医学で用いられる非選択的ムスカリン受容体拮抗薬。

スコポラミン: 乗り物酔いや術後の悪心治療に用いられる、別の非選択的ムスカリン拮抗薬。

ピレンゼピン: 胃酸分泌を減少させるために使用される選択的M1受容体拮抗薬.

4-DAMP メチオジドの独自性

4-DAMP メチオジドは、M3受容体に対する高い選択性により、この受容体サブタイプの特定の役割を研究するための貴重なツールとなっています。 アトロピンやスコポラミンなどの非選択的拮抗薬とは異なり、4-DAMP メチオジドは、M3受容体媒介プロセスに対するよりターゲットを絞った調査を可能にします .

類似化合物との比較

Similar Compounds

Atropine: A non-selective muscarinic receptor antagonist used in medicine.

Scopolamine: Another non-selective muscarinic antagonist with applications in treating motion sickness and postoperative nausea.

Pirenzepine: A selective M1 receptor antagonist used to reduce gastric acid secretion.

Uniqueness of 4-DAMP Methiodide

This compound is unique due to its high selectivity for the M3 receptor, making it a valuable tool for studying the specific roles of this receptor subtype. Unlike non-selective antagonists like atropine and scopolamine, this compound allows for more targeted investigations into M3 receptor-mediated processes .

生物活性

4-DAMP methiodide, or 4-diphenylacetoxy-N-methylpiperidine methiodide, is a selective antagonist for muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. Its biological activity has been extensively studied in various contexts, including cardiovascular effects, gastrointestinal motility, and neuropharmacology. This article compiles significant research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound primarily functions as an antagonist at muscarinic receptors, which are G-protein-coupled receptors that mediate various physiological responses. The compound exhibits a higher affinity for M1 and M3 receptors compared to M2 receptors, influencing processes such as smooth muscle contraction and neurotransmitter release.

Key Mechanisms:

- M1 Receptors : Involved in cognitive functions and autonomic nervous system regulation.

- M3 Receptors : Primarily responsible for mediating smooth muscle contraction in various tissues.

Cardiovascular Activity

Research has demonstrated that 4-DAMP can significantly affect blood pressure regulation. In studies involving spontaneously hypertensive rats (SHR), intra-ventricular injections of 4-DAMP resulted in a dose-dependent reduction in blood pressure. For instance, a 25 μg dose caused a decrease of approximately 42 ± 6 mm Hg .

| Dose (μg) | Systolic Pressure Change (mm Hg) |

|---|---|

| 6.25 | Not specified |

| 12.5 | Not specified |

| 25 | 42 ± 6 |

This effect was not observed in normotensive rats, indicating a potential therapeutic target for hypertension management through selective muscarinic receptor antagonism.

Gastrointestinal Motility

In the gastrointestinal tract, 4-DAMP has been shown to inhibit contractions induced by acetylcholine in various segments of the rat intestine. Specifically, studies indicate that high concentrations of 4-DAMP can block carbachol-induced contractions in the bladder and stomach fundus .

| Tissue | Effect of 4-DAMP |

|---|---|

| Rat Stomach Fundus | Inhibition of acetylcholine-induced contractions |

| Rat Bladder | Dose-dependent inhibition of carbachol-induced contractions |

Study on Chick Scleral Chondrocytes

A significant study examined the effects of mAChR antagonists, including 4-DAMP, on chick scleral chondrocytes. The results indicated that mAChR antagonists inhibited DNA synthesis and glycosaminoglycan production in these cells. The potency order was found to be: atropine > pirenzepine = 4-DAMP >> gallamine, suggesting that the M1 receptor subtype plays a crucial role in regulating scleral growth and potentially myopia .

Central Nervous System Effects

Another investigation focused on the central effects of 4-DAMP on salivation and pressor responses induced by pilocarpine. The study found that only 4-DAMP effectively reduced salivation and pressor responses when injected into the lateral cerebral ventricle, highlighting its role in modulating central cholinergic pathways .

特性

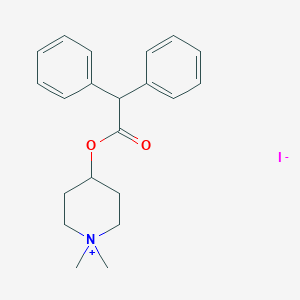

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJHRSCUAQPFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81405-11-0 (Parent) | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40941281 | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952-15-4 | |

| Record name | 4-Diphenylacetoxy-N-methylpiperidine methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A1: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) primarily targets muscarinic acetylcholine receptors (mAChRs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with muscarinic acetylcholine receptors (mAChRs)?

A2: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is a selective and irreversible antagonist of mAChRs, particularly the M3 subtype. It binds irreversibly to the receptor, blocking the binding of acetylcholine and inhibiting receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binding to M3 mAChRs?

A3: Blocking M3 mAChRs with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits various physiological processes, including smooth muscle contraction, glandular secretion, and cellular proliferation, depending on the tissue or organ involved. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example:

- Smooth Muscle: In the gastrointestinal tract, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits acetylcholine-induced contractions. [, , , , , ]

- Glandular Secretion: In the salivary glands, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) reduces saliva secretion. [, ]

- Cellular Proliferation: In cancer cells, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been shown to inhibit cell proliferation. [, ]

Q4: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with other muscarinic receptor subtypes?

A4: While 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is primarily selective for M3 mAChRs, it can interact with other subtypes, especially at higher concentrations. [, , , , , , , ] Studies have shown that it can bind to M2 receptors, although with lower affinity compared to M3. [, , , , , , , , , , , ]

Q5: Is the interaction of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) with mAChRs reversible?

A5: No, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binds irreversibly to mAChRs through alkylation, leading to long-lasting inhibition of receptor function. [, , ]

Q6: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) have any effects on signal transduction pathways downstream of mAChRs?

A6: Yes, by blocking M3 mAChRs, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can inhibit downstream signaling pathways associated with these receptors, such as the phosphoinositide hydrolysis pathway and the cyclic adenosine monophosphate (cAMP) pathway. [, , , ]

Q7: What is the molecular formula and weight of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A7: The molecular formula of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is C21H26INO2, and its molecular weight is 435.34 g/mol. []

Q8: Is there spectroscopic data available for 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A8: Yes, mass analysis has been used to confirm the molecular formula of an analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). [] Further spectroscopic data like NMR or IR may be available in the literature, though not directly referenced in the provided research.

Q9: Have structural modifications of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been explored?

A9: Yes, an analog called N-(2-bromoethyl)-4-piperidinyl diphenylacetate (4-DAMP bromo mustard) has been synthesized to increase the rate of formation and peak concentration of the reactive intermediate. []

Q10: How does the bromo analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) compare in terms of activity and selectivity?

A10: The bromo analog forms the reactive aziridinium ion almost instantaneously at neutral pH compared to the slower formation of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). It also showed irreversible inhibition of muscarinic receptors in peripheral tissues but not in the central nervous system, suggesting it does not cross the blood-brain barrier. []

Q11: In what types of experimental models has 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been tested?

A11: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been extensively studied in various in vitro and in vivo models, including:

- Isolated Tissues: Studies using isolated tissues from different organs like the ileum, colon, trachea, and bladder have been used to characterize its effects on smooth muscle contraction. [, , , , , , , , , ]

- Cell Cultures: Experiments with cultured cells, including human ciliary muscle cells, have been conducted to understand its impact on receptor expression and signaling pathways. [, ]

- Animal Models: Animal models, such as guinea pigs and rats, have been utilized to investigate the in vivo efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in conditions like allergic rhinitis and xerostomia. [, , ]

- Tumor Models: In vivo tumor models in nude mice have been employed to assess the potential of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) to inhibit tumor growth and angiogenesis. []

Q12: What are some key findings from in vitro studies with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A12: In vitro studies have shown that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP):

- Potently inhibits acetylcholine-induced contractions in isolated smooth muscle preparations. [, , , , , ]

- Reduces receptor binding and mRNA expression in cultured human ciliary muscle cells. [, ]

- Inhibits cellular proliferation and induces apoptosis in cancer cells. [, ]

Q13: What have in vivo studies revealed about the efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?

A13: In vivo studies have demonstrated that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can:

- Reduce allergic rhinitis symptoms and inflammatory markers in guinea pigs. []

- Decrease saliva secretion in xerostomia models. [, ]

- Inhibit tumor growth and angiogenesis in nude mice. []

Q14: What is the historical context of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in muscarinic receptor research?

A17: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has served as a valuable tool in characterizing and differentiating muscarinic receptor subtypes. Early studies helped establish its selectivity for the M3 subtype, particularly in smooth muscle preparations. [, , ] It has contributed significantly to our understanding of the roles of different muscarinic receptor subtypes in various physiological processes and diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。